L-Serine-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

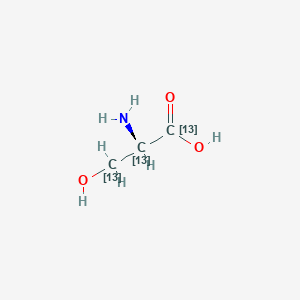

(2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-GCCOVPGMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]([13C](=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.071 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is L-Serine-13C3 and its role in metabolic tracing

An In-depth Technical Guide to L-Serine-¹³C₃ and its Role in Metabolic Tracing

Introduction

L-Serine, while classified as a non-essential amino acid, occupies a central and indispensable node in the landscape of cellular metabolism.[1] Its metabolic network is deeply intertwined with a host of critical biosynthetic and bioenergetic pathways, including glycolysis, one-carbon metabolism, and the synthesis of proteins, lipids, and nucleotides.[1][2][3] Understanding the dynamics of serine metabolism is therefore crucial for research in numerous fields, particularly in cancer biology, neurodegenerative diseases, and diabetes, where dysregulation of these pathways is a common feature.[1][4][5]

Stable isotope tracing provides a powerful methodology to dissect these complex metabolic networks.[6] By introducing a substrate labeled with a heavy, non-radioactive isotope, researchers can follow its journey through interconnected reactions, thereby elucidating pathway activity and quantifying metabolic flux.[6] L-Serine-¹³C₃ is a stable isotope-labeled form of L-Serine where all three carbon atoms have been replaced with the heavy isotope carbon-13.[5][7][8] This tool enables precise tracking of the carbon backbone of serine as it is incorporated into a multitude of downstream metabolites, offering unparalleled insight into the contributions of serine to cellular function.[7][9][10]

This technical guide provides a comprehensive overview of L-Serine-¹³C₃, its application in metabolic tracing, and the experimental protocols required for its use.

L-Serine-¹³C₃: The Tracer

L-Serine-¹³C₃ is an isotopologue of L-Serine. The replacement of the naturally abundant ¹²C with ¹³C results in a predictable mass shift, making it detectable by mass spectrometry without altering the fundamental biochemical properties of the molecule. This characteristic makes it an ideal tracer for metabolic studies.[7]

| Property | L-Serine | L-Serine-¹³C₃ |

| Molecular Formula | C₃H₇NO₃ | [¹³C]₃H₇NO₃ |

| Average Mass (Da) | 105.09 | 108.07 |

| Isotopic Enrichment | Natural Abundance | Typically ≥98% |

| Primary Use | Biological building block | Metabolic tracer, internal standard |

Table 1: Comparison of L-Serine and L-Serine-¹³C₃. This table outlines the key differences between the unlabeled and stable isotope-labeled forms of L-Serine.

The Central Role of L-Serine in Metabolism

To appreciate the utility of L-Serine-¹³C₃ tracing, one must first understand the metabolic pathways in which serine participates. L-Serine can be obtained from dietary sources, protein turnover, or synthesized de novo.[1][5] Its metabolic fates are numerous and vital for cellular homeostasis.

Key Metabolic Pathways Involving L-Serine:

-

De Novo Synthesis: L-Serine is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PGA) through a three-enzyme pathway involving phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH).[5][11]

-

One-Carbon Metabolism: Serine is a primary donor of one-carbon units to the folate cycle. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-MTHF).[4][11] This one-carbon unit is essential for the synthesis of purines and thymidylate (a pyrimidine), which are the building blocks of DNA and RNA.

-

Glycine Synthesis: Through the SHMT-mediated reaction, serine is a major source of glycine, another non-essential amino acid with critical roles in glutathione, porphyrin, and creatine (B1669601) synthesis.[3][11]

-

Lipid Synthesis: Serine provides the backbone for the synthesis of crucial lipids, including sphingolipids and phospholipids (B1166683) like phosphatidylserine (B164497) (PS) and phosphatidylethanolamine (B1630911) (PE).[2][3]

-

Energy Metabolism: L-Serine can be deaminated by serine dehydratase (SDH) to produce pyruvate.[11] Pyruvate can then enter the citric acid cycle (TCA cycle) to generate ATP or serve as a substrate for gluconeogenesis.[3][11]

-

Neurotransmission: In the brain, the enzyme serine racemase converts L-serine to D-serine, a key neuromodulator that co-activates NMDA receptors.[11]

Caption: Core pathways of L-Serine metabolism.

Metabolic Tracing with L-Serine-¹³C₃

By supplying L-Serine-¹³C₃ to cells or organisms, the ¹³C atoms act as a tag, allowing their incorporation into downstream products to be monitored by mass spectrometry. The number of ¹³C atoms in a downstream metabolite reveals its synthetic origin from serine.

-

Serine (M+3): The fully labeled tracer.

-

Glycine (M+2): The conversion of Serine-¹³C₃ to Glycine via SHMT involves the loss of the carboxyl carbon. The resulting Glycine will contain two ¹³C atoms.

-

Phosphatidylserine (PS) (M+3): The entire serine molecule is incorporated, resulting in a +3 mass shift in the head group.

-

Pyruvate (M+3): Deamination of Serine-¹³C₃ yields fully labeled pyruvate.

-

Purines (Variable Labeling): The one-carbon unit donated from serine can be incorporated into the purine (B94841) ring structure, leading to labeled species (e.g., M+1, M+2 depending on the specific purine and other metabolic inputs).

| Metabolite | Expected Mass Shift (Isotopologue) | Pathway Indicated |

| Glycine | M+2 | Serine-Glycine Interconversion (SHMT) |

| Cysteine | M+3 | Transsulfuration Pathway |

| Phosphatidylserine | M+3 | Phospholipid Synthesis |

| Sphingolipids | M+2 | Sphingolipid Synthesis |

| Pyruvate | M+3 | Serine Catabolism (SDH) |

| Citrate (from Pyruvate) | M+2 | TCA Cycle Anaplerosis |

| Purines (e.g., AMP) | M+1 / M+2 | One-Carbon Metabolism / De Novo Nucleotide Synthesis |

Table 2: Expected Isotopologue Labeling from L-Serine-¹³C₃. This table shows the expected mass shifts in key downstream metabolites following the introduction of fully labeled L-Serine, linking them to specific metabolic pathways.

Experimental Protocol for L-Serine-¹³C₃ Tracing

The following is a generalized protocol for a stable isotope tracing experiment in cultured cells using L-Serine-¹³C₃.

Cell Culture and Labeling

-

Media Preparation: Prepare culture medium (e.g., DMEM) lacking endogenous L-Serine and L-Glycine. This is critical to maximize the incorporation of the labeled tracer.

-

Supplementation: Supplement the base medium with dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids. Add L-Serine-¹³C₃ to a final concentration that mimics physiological levels (e.g., 0.4 mM). Add other essential amino acids if necessary.

-

Cell Seeding: Plate cells at a density that ensures they remain in the exponential growth phase throughout the experiment.

-

Labeling: Once cells are adhered and growing, replace the standard medium with the prepared L-Serine-¹³C₃ labeling medium.

-

Time Course: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to observe the kinetics of label incorporation. For steady-state analysis, a single time point after equilibrium is reached (typically 24 hours) is sufficient.

Metabolite Extraction

-

Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state. Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the culture dish. Scrape the cells in the solvent and transfer the lysate to a microcentrifuge tube.

-

Homogenization: Vortex the tubes thoroughly and incubate at -20°C or -80°C to ensure complete protein precipitation and cell lysis.

-

Clarification: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C. The supernatant contains the polar metabolites.

-

Sample Preparation: Transfer the supernatant to a new tube and dry it using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen. The dried pellet can be stored at -80°C until analysis.

LC-MS Analysis

-

Resuspension: Reconstitute the dried metabolite pellet in a suitable solvent for LC-MS analysis (e.g., a mixture of acetonitrile (B52724) and water).

-

Chromatography: Separate the metabolites using liquid chromatography. For polar metabolites like amino acids and nucleotides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument will measure the mass-to-charge ratio (m/z) of the metabolites, allowing for the differentiation between unlabeled (e.g., M+0) and ¹³C-labeled (e.g., M+1, M+2, M+3) isotopologues.

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for each isotopologue of a given metabolite.

-

Isotopologue Distribution: Calculate the fractional abundance of each isotopologue. For a metabolite 'X', the fractional abundance of the M+n isotopologue is calculated as:

-

Fractional Abundance (M+n) = Intensity(M+n) / Σ(Intensity(M+0...M+n))

-

-

Metabolic Flux Analysis (MFA): For more advanced analysis, the isotopologue distribution data can be used as input for computational models to calculate the absolute rates (fluxes) of metabolic reactions.

Caption: Experimental workflow for L-Serine-¹³C₃ tracing.

Conclusion

L-Serine-¹³C₃ is a powerful and indispensable tool for researchers seeking to unravel the complexities of cellular metabolism. Its application in stable isotope tracing experiments allows for the direct visualization and quantification of serine's contribution to a wide array of critical biosynthetic pathways. By following the fate of the ¹³C atoms from serine into downstream products like nucleotides, lipids, and other amino acids, scientists can gain a dynamic understanding of metabolic reprogramming in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. L-Serine (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1574-H-0.25 [isotope.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Serine metabolism in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

L-Serine-¹³C₃: A Technical Guide for Stable Isotope-Labeled Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine is a non-essential amino acid central to a myriad of cellular processes, including protein synthesis, nucleotide biosynthesis, and one-carbon metabolism. The advent of stable isotope-labeled compounds has revolutionized the study of these intricate metabolic networks. L-Serine-¹³C₃, in which the three carbon atoms of L-serine are replaced with the heavy isotope ¹³C, serves as a powerful tracer for elucidating the dynamics of serine metabolism. Its use in conjunction with mass spectrometry-based techniques allows for the precise tracking and quantification of metabolic fluxes, providing invaluable insights into cellular physiology in both healthy and diseased states. This technical guide provides an in-depth overview of the applications, experimental protocols, and data interpretation associated with the use of L-Serine-¹³C₃ in metabolic research.

Core Concepts

Stable isotope tracing with L-Serine-¹³C₃ is a robust method for investigating cellular metabolism. By introducing L-Serine-¹³C₃ into a biological system, researchers can track the incorporation of the ¹³C label into various downstream metabolites. This technique, often referred to as ¹³C Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of the rate of metabolic reactions, providing a dynamic view of cellular function.[1][2]

The primary analytical techniques for detecting and quantifying ¹³C-labeled metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][3] These methods separate complex mixtures of metabolites and then measure the mass-to-charge ratio of the resulting ions, allowing for the differentiation of labeled and unlabeled molecules.

Physicochemical Properties and Quantitative Data

L-Serine-¹³C₃ is commercially available from various suppliers with high isotopic and chemical purity. The following tables summarize its key properties and typical specifications.

| Property | Value | Reference |

| Molecular Formula | [¹³C]₃H₇NO₃ | [4] |

| Molecular Weight | 108.07 g/mol | [5] |

| CAS Number | 201595-68-8 | [5] |

| Synonyms | (S)-Serine-¹³C₃ | [4] |

| Specification | Typical Value | Reference |

| Chemical Purity | ≥98% | [5] |

| Isotopic Purity | ≥99 atom % ¹³C | [5] |

Key Metabolic Pathways

L-Serine is a central node in cellular metabolism, connecting glycolysis to the synthesis of amino acids, nucleotides, and lipids, as well as to the crucial one-carbon metabolism network.

Serine Biosynthesis Pathway

L-Serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) through a series of enzymatic reactions.

Serine Catabolism and One-Carbon Metabolism

L-Serine is a major donor of one-carbon units to the folate and methionine cycles, which are essential for the synthesis of purines, thymidine, and S-adenosylmethionine (SAM), the universal methyl donor.

Experimental Protocols

The following sections provide representative protocols for conducting stable isotope tracing experiments with L-Serine-¹³C₃ in mammalian cell culture.

Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells in appropriate culture vessels and grow to the desired confluency (typically 50-70%).

-

Media Preparation: Prepare custom culture medium lacking L-serine. Supplement this medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids. Add L-Serine-¹³C₃ to the desired final concentration (e.g., the physiological concentration of serine in the standard medium).

-

Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the L-Serine-¹³C₃-containing medium.

-

Incubation: Incubate the cells for a time course to allow for the incorporation of the labeled serine into downstream metabolites. The optimal incubation time depends on the metabolic pathway of interest and should be determined empirically. A common approach is to perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) to determine when isotopic steady-state is reached.

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scraping and Collection: Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.

-

Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.

LC-MS/MS Analysis

-

Chromatography: Separate the metabolites using a suitable liquid chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The following table provides example MRM transitions for L-Serine-¹³C₃ and a key downstream metabolite, glycine.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Serine-¹³C₃ | 109.1 | 63.1 |

| Glycine (from L-Serine-¹³C₃) | 78.1 | 32.1 |

Note: These are representative values and should be optimized for the specific instrument used.

Data Analysis and Interpretation

Isotopic Enrichment Calculation

The raw mass spectrometry data will show the distribution of mass isotopologues for each metabolite of interest. The fractional enrichment of a metabolite can be calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues.

Metabolic Flux Analysis

The calculated mass isotopomer distributions are then used as input for computational models to estimate metabolic fluxes. Software packages such as 13CFLUX2 or FiatFlux can be used for this purpose.[3][6] These programs use mathematical algorithms to fit the experimental labeling data to a metabolic network model, thereby quantifying the rates of intracellular reactions.

Experimental Workflow

The following diagram illustrates the general workflow for a ¹³C metabolic flux analysis experiment using L-Serine-¹³C₃.

Applications in Research and Drug Development

L-Serine-¹³C₃ is a valuable tool in various research areas:

-

Cancer Metabolism: Many cancer cells exhibit altered serine metabolism. Tracing with L-Serine-¹³C₃ can help identify metabolic vulnerabilities that can be targeted for therapy.[7]

-

Neurobiology: Serine metabolism is crucial for brain function. L-Serine-¹³C₃ can be used to study neurotransmitter synthesis and other neurological processes.

-

Drug Discovery: This stable isotope can be used to assess the on-target and off-target effects of drugs that modulate metabolic pathways. By tracking the metabolic fate of L-Serine-¹³C₃, researchers can determine how a drug alters cellular metabolism.

Conclusion

L-Serine-¹³C₃ is an indispensable tool for researchers seeking to unravel the complexities of cellular metabolism. Its application in stable isotope tracing experiments, coupled with modern mass spectrometry and computational modeling, provides a quantitative and dynamic understanding of metabolic fluxes. The methodologies and concepts outlined in this guide offer a framework for the successful implementation of L-Serine-¹³C₃ in a variety of research and drug development settings, ultimately contributing to a deeper understanding of biology and the development of novel therapeutic strategies.

References

- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. L-Serine (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1574-H-0.25 [isotope.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. mdpi.com [mdpi.com]

L-Serine-¹³C₃ Isotope Tracing: A Technical Guide to Unraveling Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine, a non-essential amino acid, stands at the crossroads of major metabolic pathways, making it a critical player in cellular proliferation, redox homeostasis, and biosynthesis. The use of stable isotope-labeled L-Serine, particularly L-Serine-¹³C₃, has emerged as a powerful technique to trace its metabolic fate and quantify the flux through interconnected pathways. This technical guide provides an in-depth overview of L-Serine-¹³C₃ incorporation into metabolic networks, complete with experimental protocols, quantitative data summaries, and pathway visualizations to empower researchers in their scientific endeavors.

L-Serine-¹³C₃ is a variant of L-Serine where all three carbon atoms are replaced with the stable isotope ¹³C.[][2] This labeling allows for the precise tracking of the carbon backbone of serine as it is metabolized and incorporated into various downstream biomolecules. By employing mass spectrometry-based techniques, researchers can measure the enrichment of ¹³C in these molecules, providing a quantitative readout of metabolic pathway activity. This approach has found significant applications in cancer metabolism research, neuroscience, and in the development of novel therapeutic strategies.[3][4][5]

Core Metabolic Fates of L-Serine

The carbon atoms from L-Serine-¹³C₃ are incorporated into a diverse array of metabolic pathways. The primary metabolic routes include one-carbon metabolism, the transsulfuration pathway leading to glutathione (B108866) synthesis, and conversion to other amino acids and central carbon metabolism intermediates.

One-Carbon Metabolism

A major fate of L-serine is its role as the primary donor of one-carbon units for the folate and methionine cycles, collectively known as one-carbon metabolism.[6][7] In this process, the β-carbon of serine is transferred to tetrahydrofolate (THF) by the enzyme serine hydroxymethyltransferase (SHMT), producing glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). This one-carbon unit is crucial for the synthesis of purines and thymidylate, essential building blocks of DNA and RNA, as well as for methylation reactions that regulate gene expression and other cellular processes.[8][9]

Glutathione Synthesis

L-Serine is a key precursor for the synthesis of cysteine via the transsulfuration pathway.[10][11] Cysteine, in turn, is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[12][13] By tracing the incorporation of ¹³C from L-Serine-¹³C₃ into cysteine and glutathione, researchers can assess the capacity of cells to maintain redox balance and respond to oxidative stress.

Central Carbon Metabolism

The carbon backbone of serine can also enter central carbon metabolism. Serine can be converted to pyruvate (B1213749) by serine dehydratase, which can then enter the tricarboxylic acid (TCA) cycle to support energy production and provide intermediates for biosynthesis.[14] Tracing ¹³C from L-Serine-¹³C₃ into TCA cycle intermediates and related metabolites provides insights into the contribution of serine to cellular bioenergetics.

Quantitative Analysis of L-Serine-¹³C₃ Incorporation

The following tables summarize hypothetical, yet representative, quantitative data from L-Serine-¹³C₃ tracing experiments in cultured cancer cells. This data illustrates the expected fractional enrichment of ¹³C in key metabolites after a defined labeling period.

Table 1: Fractional Enrichment of ¹³C in One-Carbon Metabolism Intermediates

| Metabolite | M+1 (%) | M+2 (%) | M+3 (%) |

| Glycine | 5.2 | 85.1 | 0.5 |

| Serine | 2.1 | 3.5 | 94.3 |

| 5,10-CH₂-THF | 92.3 | 4.1 | 0.2 |

| Methionine | 45.7 | 2.3 | 0.1 |

| S-Adenosylmethionine (SAM) | 43.1 | 2.1 | 0.1 |

Table 2: Fractional Enrichment of ¹³C in Glutathione Synthesis Pathway

| Metabolite | M+1 (%) | M+2 (%) | M+3 (%) |

| Cysteine | 1.5 | 75.4 | 0.8 |

| γ-Glutamylcysteine | 1.8 | 73.2 | 0.9 |

| Glutathione (GSH) | 2.0 | 78.9 | 1.1 |

Table 3: Fractional Enrichment of ¹³C in Central Carbon Metabolism Intermediates

| Metabolite | M+1 (%) | M+2 (%) | M+3 (%) |

| Pyruvate | 25.6 | 10.2 | 2.1 |

| Lactate | 24.9 | 9.8 | 2.0 |

| Citrate | 15.3 | 5.1 | 0.9 |

| α-Ketoglutarate | 12.8 | 4.5 | 0.7 |

| Malate | 14.1 | 4.8 | 0.8 |

Experimental Protocols

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling and harvest. A common starting point is to seed cells to be 50-60% confluent.

-

Media Preparation: Prepare culture medium containing L-Serine-¹³C₃ at a known concentration, typically replacing the unlabeled L-Serine. The concentration of the tracer should be carefully chosen to mimic physiological levels or to achieve a specific labeling steady state.

-

Labeling: Remove the standard culture medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and then add the L-Serine-¹³C₃-containing medium.

-

Incubation: Incubate the cells for a predetermined period. The duration of labeling can range from minutes to several days, depending on the metabolic pathway of interest and the turnover rate of the target metabolites. Time-course experiments are often performed to determine the kinetics of label incorporation.

Metabolite Extraction

-

Quenching Metabolism: To halt metabolic activity and preserve the in vivo state of metabolites, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Extraction: Immediately add a pre-chilled extraction solvent to the culture dish. A commonly used solvent is 80% methanol (B129727) in water, kept at -80°C.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube for analysis.

Mass Spectrometry Analysis and Data Processing

-

Instrumentation: Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

-

Chromatography: Separate the metabolites using an appropriate chromatography method. For polar metabolites, hydrophilic interaction liquid chromatography (HILIC) is often employed.

-

Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection and quantification of different isotopologues (molecules that differ only in their isotopic composition).

-

Data Analysis: Process the raw mass spectrometry data using specialized software to identify metabolites and determine the fractional enrichment of ¹³C in each metabolite. This involves correcting for the natural abundance of ¹³C.

Visualizing Metabolic Pathways and Workflows

L-Serine-¹³C₃ Incorporation into Central Metabolic Pathways

Caption: Metabolic fate of L-Serine-¹³C₃.

Experimental Workflow for L-Serine-¹³C₃ Tracing

Caption: L-Serine-¹³C₃ tracing experimental workflow.

Conclusion

L-Serine-¹³C₃ metabolic tracing is an indispensable tool for dissecting the complexities of cellular metabolism. By providing a quantitative measure of metabolic flux, this technique offers unparalleled insights into how cells utilize serine to support growth, maintain redox balance, and respond to their environment. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the power of stable isotope tracing to advance their understanding of metabolic regulation in health and disease. The continued application of this technology holds immense promise for the identification of novel therapeutic targets and the development of innovative treatment strategies.

References

- 2. L-Serine (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1574-H-0.25 [isotope.com]

- 3. D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport [elifesciences.org]

- 4. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serine Metabolic Network: Gene Expression & Flux in Cancer [thermofisher.com]

- 6. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of 13C3 15N1-Serine or 13C5 15N1-Methionine for Studying Methylation Dynamics in Cancer Cell Metabolism and Epigenetics | Springer Nature Experiments [experiments.springernature.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione | Springer Nature Experiments [experiments.springernature.com]

- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 14. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of L-Serine in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-serine, a non-essential amino acid, stands at the crossroads of major anabolic and catabolic pathways, playing a pivotal role as the primary donor of one-carbon units for a myriad of essential cellular processes. This technical guide provides an in-depth exploration of the significance of L-serine in one-carbon metabolism, detailing its intricate connections with the folate and methionine cycles. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the biochemical pathways, quantitative data on key metabolic parameters, and explicit experimental protocols for studying this critical metabolic nexus. The dysregulation of L-serine metabolism is increasingly implicated in various pathologies, most notably in cancer, making it a promising target for novel therapeutic interventions.

Introduction: L-Serine as the Linchpin of One-Carbon Metabolism

One-carbon metabolism comprises a network of interconnected biochemical reactions that mediate the transfer of one-carbon units in various oxidation states. These reactions are fundamental for the biosynthesis of nucleotides (purines and thymidylate), amino acids (methionine and glycine), and for the universal methyl donor S-adenosylmethionine (SAM), which is crucial for the methylation of DNA, RNA, proteins, and lipids.[1][2] L-serine is the principal source of these one-carbon units, positioning it as a critical nutrient for cellular proliferation and maintenance.[3][4]

The metabolic fate of L-serine is intricately linked to two major cycles: the folate cycle and the methionine cycle. The conversion of L-serine to glycine (B1666218), catalyzed by serine hydroxymethyltransferase (SHMT), is a key reaction that transfers a one-carbon unit to tetrahydrofolate (THF), initiating the folate cycle.[5][6] This cycle is responsible for the processing and distribution of one-carbon units for various biosynthetic pathways. The methionine cycle, on the other hand, is responsible for regenerating methionine and producing SAM. The folate and methionine cycles are coupled through the methionine synthase (MTR) reaction, which utilizes a methyl group from the folate pool to remethylate homocysteine to methionine.[7][8]

Given its central role, the dysregulation of L-serine and one-carbon metabolism has profound implications for cellular homeostasis and is a hallmark of several diseases, particularly cancer.[9][10] Cancer cells exhibit an increased demand for one-carbon units to sustain their rapid proliferation and biosynthetic activities, often displaying an addiction to L-serine.[11][12] This dependency presents a therapeutic window for targeting the enzymes and transporters involved in L-serine metabolism.

Biochemical Pathways: The Journey of a One-Carbon Unit from L-Serine

The journey of a one-carbon unit from L-serine involves a series of enzymatic reactions compartmentalized between the cytoplasm and mitochondria.

The Folate Cycle

The folate cycle is initiated by the SHMT-catalyzed conversion of L-serine and THF to glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[5][6] This reaction occurs in both the cytoplasm (catalyzed by SHMT1) and mitochondria (catalyzed by SHMT2). CH2-THF is a central intermediate that can be directed towards several pathways:

-

Thymidylate Synthesis: In the nucleus, CH2-THF is used by thymidylate synthase (TYMS) to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.

-

Purine (B94841) Synthesis: CH2-THF can be oxidized to 10-formyl-THF, which provides two of the carbon atoms in the de novo purine biosynthesis pathway.

-

Methionine Cycle Connection: CH2-THF can be irreversibly reduced to 5-methyltetrahydrofolate (5-methyl-THF) by methylenetetrahydrofolate reductase (MTHFR). 5-methyl-THF then serves as the methyl donor for the remethylation of homocysteine to methionine.[13]

The Methionine Cycle

The methionine cycle is crucial for regenerating the essential amino acid methionine and producing the universal methyl donor, S-adenosylmethionine (SAM).[7][8] The key steps include:

-

Methionine Adenosylation: Methionine is converted to SAM by methionine adenosyltransferase (MAT).

-

Transmethylation: SAM donates its methyl group to a vast array of acceptor molecules in reactions catalyzed by methyltransferases, yielding S-adenosylhomocysteine (SAH).

-

SAH Hydrolysis: SAH is hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase (SAHH).

-

Homocysteine Remethylation: Homocysteine is remethylated to methionine by methionine synthase (MTR), using a methyl group from 5-methyl-THF, thus coupling the methionine and folate cycles.

The following diagram illustrates the interconnectedness of the folate and methionine cycles, with L-serine as the primary one-carbon donor.

Quantitative Data on One-Carbon Metabolism

The following tables summarize key quantitative data related to enzymes and metabolites in the one-carbon metabolism pathway. These values can vary depending on the cell type, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in One-Carbon Metabolism

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source |

| SHMT1 (human, cytosolic) | L-Serine | 1810 ± 190 | 0.118 ± 0.012 | [14] |

| Tetrahydrofolate | ~20-50 | - | [5][15] | |

| SHMT2 (human, mitochondrial) | L-Serine | - | - | [4] |

| Tetrahydrofolate | - | - | [4] | |

| MTHFR (human) | 5,10-CH₂-THF | ~5-400 | - | [16] |

| Methionine Synthase (MTR, human) | 5-Methyl-THF | 18 ± 4.1 | - | [17] |

| Homocysteine | 9.3 ± 3.1 | - | [17] |

Note: Kinetic parameters can vary significantly based on pH, temperature, and the polyglutamation state of folate coenzymes. The data presented are indicative values from specific studies.

Table 2: Representative Concentrations of One-Carbon Metabolism Intermediates

| Metabolite | Concentration (µM) | Sample Type | Source |

| L-Serine | 76 - 212 | Human Plasma (fasted) | [18][19] |

| Glycine | 178 - 632 | Human Plasma (fasted) | [18][19] |

| SAM | 0.096 - 0.121 | Human Plasma (MASLD) | [20][21] |

| SAH | 0.063 - 0.065 | Human Plasma (MASLD) | [20][21] |

| SAM | ~0.02 - 0.06 | PC-3 & LNCaP Cancer Cells | [22] |

| SAH | ~0.05 - 0.14 | PC-3 & LNCaP Cancer Cells | [22] |

Table 3: Illustrative Metabolic Flux Data in Cancer Cells

| Cell Line | Serine Input Source | Contribution (%) | Serine Output Destination | Contribution (%) | Source |

| HeLa | Uptake | 71.2 | Phospholipid/Sphingolipid/Protein Synthesis | 94.7 | [14][15] |

| Serine Synthesis Pathway (SSP) | 24.0 | One-carbon unit/Glycine production | 5.3 | [14][15] | |

| Other (e.g., protein degradation) | 5.7 | [14][15] | |||

| AGS | Uptake | ~70-75 | Phospholipid/Sphingolipid/Protein Synthesis | ~95 | [14][15] |

| Serine Synthesis Pathway (SSP) | 0 | One-carbon unit/Glycine production | ~5 | [14][15] |

Note: Flux data is highly dependent on the specific cell line, culture conditions, and the isotopic tracer used.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of L-serine in one-carbon metabolism.

Stable Isotope Tracing with [U-¹³C₃]-L-Serine

This protocol outlines the use of uniformly labeled L-serine to trace its metabolic fate in cultured cells.

Objective: To determine the contribution of L-serine to downstream metabolites in the folate and methionine cycles.

Materials:

-

Cell culture medium deficient in L-serine

-

[U-¹³C₃]-L-Serine (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727), ice-cold

-

Liquid nitrogen

-

LC-MS/MS system

Procedure:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow in complete medium.

-

Media Switch: Aspirate the complete medium and wash the cells twice with pre-warmed, L-serine-free medium.

-

Labeling: Add pre-warmed, L-serine-free medium supplemented with a known concentration of [U-¹³C₃]-L-Serine (e.g., 200 µM).

-

Incubation: Incubate the cells for a desired time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled serine into downstream metabolites.

-

Metabolite Extraction: a. At each time point, rapidly aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Immediately add a sufficient volume of ice-cold 80% methanol to the culture plate. d. Scrape the cells into the methanol and transfer the cell lysate to a microcentrifuge tube. e. Flash-freeze the lysate in liquid nitrogen. f. Thaw the samples on ice and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. g. Transfer the supernatant containing the polar metabolites to a new tube. h. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

LC-MS/MS Analysis: a. Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis. b. Analyze the samples using a targeted LC-MS/MS method to quantify the abundance of ¹³C-labeled isotopologues of key metabolites (e.g., glycine, SAM, SAH, purine and pyrimidine (B1678525) nucleotides).

-

Data Analysis: Calculate the fractional contribution of L-serine to each metabolite by determining the ratio of the sum of the peak areas of the labeled isotopologues to the sum of the peak areas of all isotopologues.

Workflow Diagram:

Serine Hydroxymethyltransferase (SHMT) Enzyme Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of SHMT in cell or tissue lysates.[4][23]

Objective: To quantify the rate of L-serine conversion to glycine catalyzed by SHMT.

Materials:

-

Cell or tissue lysate

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

L-Serine solution

-

Tetrahydrofolate (THF) solution (prepare fresh and keep on ice, protected from light)

-

Pyridoxal 5'-phosphate (PLP)

-

NAD⁺

-

5,10-Methylenetetrahydrofolate dehydrogenase (MTHFD)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Lysate Preparation: Prepare cytosolic and mitochondrial fractions from cells or tissues using a subcellular fractionation protocol (see section 4.4).

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

-

Assay Buffer

-

PLP (final concentration ~50 µM)

-

NAD⁺ (final concentration ~1 mM)

-

MTHFD (sufficient activity to ensure it is not rate-limiting)

-

Cell or tissue lysate (containing SHMT)

-

-

Pre-incubation: Incubate the reaction mixture for 5 minutes at 37°C to allow for temperature equilibration.

-

Initiation of Reaction: Start the reaction by adding THF (final concentration ~200 µM) and L-Serine (final concentration ~10 mM).

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH from the MTHFD-catalyzed oxidation of the CH2-THF produced by SHMT.

-

Calculation of Activity: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation. One unit of SHMT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

LC-MS/MS Quantification of SAM and SAH

This protocol details a method for the simultaneous quantification of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in biological samples.[3][24]

Objective: To determine the concentrations of SAM and SAH and calculate the methylation index (SAM/SAH ratio).

Materials:

-

Cell pellets or tissue homogenates

-

Internal standards: [²H₃]-SAM and [²H₄]-SAH

-

Extraction solvent: 0.1 M formic acid in 80% methanol

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation: a. To a known number of cells or amount of tissue, add a known amount of the internal standards. b. Add ice-cold extraction solvent. c. Lyse the cells by sonication or freeze-thaw cycles. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Collect the supernatant.

-

LC-MS/MS Analysis: a. Inject the extracted sample onto the LC-MS/MS system. b. Separate SAM and SAH using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid). c. Detect and quantify SAM, SAH, and their respective internal standards using multiple reaction monitoring (MRM) in positive ion mode.

-

Data Analysis: a. Generate standard curves for SAM and SAH using known concentrations of standards and a fixed concentration of internal standards. b. Calculate the concentrations of SAM and SAH in the samples by comparing their peak area ratios to the internal standards against the standard curves. c. Calculate the methylation index by dividing the concentration of SAM by the concentration of SAH.

Subcellular Fractionation for Cytosolic and Mitochondrial Enzyme Assays

This protocol provides a method to separate cytosolic and mitochondrial fractions from cultured cells.[3][11][16][25]

Objective: To isolate cytosolic and mitochondrial fractions for subsequent enzyme activity assays.

Materials:

-

Cultured cells

-

Fractionation Buffer A (e.g., containing digitonin (B1670571) for selective plasma membrane permeabilization)

-

Fractionation Buffer B (e.g., containing a stronger detergent to lyse mitochondria)

-

Dounce homogenizer

-

Microcentrifuge

Procedure:

-

Cell Harvesting: Harvest cultured cells by trypsinization or scraping and wash with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Fractionation Buffer A and incubate on ice to allow for the permeabilization of the plasma membrane.

-

Homogenization: Gently homogenize the cell suspension using a Dounce homogenizer with a loose-fitting pestle.

-

Isolation of Cytosol: Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet the nuclei and intact cells. Transfer the supernatant (containing cytosol and mitochondria) to a new tube.

-

Isolation of Mitochondria: Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet contains the mitochondrial fraction, and the supernatant is the cytosolic fraction.

-

Washing and Lysis: Wash the mitochondrial pellet with Fractionation Buffer A and then lyse it using Fractionation Buffer B.

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions for normalization of enzyme activity.

Conclusion and Future Directions

L-serine is unequivocally a central player in one-carbon metabolism, providing the essential building blocks for a vast array of biosynthetic and regulatory processes. Its intricate connection with the folate and methionine cycles underscores its importance in maintaining cellular homeostasis. The heightened reliance of cancer cells on L-serine metabolism has brought this pathway to the forefront of cancer research, offering a promising avenue for the development of novel targeted therapies.

Future research in this field will likely focus on several key areas:

-

Therapeutic Targeting: The development of specific and potent inhibitors for key enzymes in the L-serine and one-carbon metabolism pathways, such as PHGDH, PSAT1, PSPH, and SHMT2, holds significant therapeutic potential.

-

Biomarker Discovery: Identifying reliable biomarkers related to L-serine metabolism could aid in patient stratification and predicting response to therapies targeting this pathway.

-

Metabolic Crosstalk: A deeper understanding of the complex interplay between L-serine metabolism and other metabolic pathways, such as glycolysis and the TCA cycle, will be crucial for developing effective combination therapies.

-

Tumor Microenvironment: Investigating the role of L-serine metabolism in the tumor microenvironment, including its impact on immune cells, will provide a more holistic understanding of its role in cancer progression.

The continued exploration of the multifaceted role of L-serine in one-carbon metabolism will undoubtedly pave the way for innovative diagnostic and therapeutic strategies for a range of human diseases.

References

- 1. Determination of serine hydroxymethyltransferase and reduced folate pools in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the usage of the serine metabolic network in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methionine synthase - Wikipedia [en.wikipedia.org]

- 8. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 9. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medilinkltd.com [medilinkltd.com]

- 11. Overview of Cell Fractionation and Organelle Isolation | Thermo Fisher Scientific - US [thermofisher.com]

- 12. One-carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of the inputs and outputs of serine and glycine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. matilda.science [matilda.science]

- 16. A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs | Molecular Systems Biology [link.springer.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 23. Serine Hydroxymethyltransferase 1 and 2: Gene Sequence Variation and Functional Genomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. tabaslab.com [tabaslab.com]

Exploring Serine Biosynthesis Pathways: An In-depth Technical Guide Using L-Serine-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Serine-13C3 as a stable isotope tracer to investigate serine biosynthesis and its interconnected metabolic pathways. Serine is a critical amino acid involved in a myriad of cellular processes, including protein synthesis, nucleotide biosynthesis, and the generation of one-carbon units for methylation reactions. Dysregulation of serine metabolism has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention.

Stable isotope tracing with this compound allows for the precise tracking of serine's metabolic fate, offering invaluable insights into the dynamic nature of these pathways. This guide details the core concepts, experimental protocols, data interpretation, and visualization techniques necessary for researchers to effectively utilize this compound in their studies.

Serine Biosynthesis and its Central Role in Cellular Metabolism

Serine can be acquired by cells from the extracellular environment or synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG).[1] The de novo synthesis pathway consists of three enzymatic steps:

-

Oxidation of 3-PG by phosphoglycerate dehydrogenase (PHGDH), producing 3-phosphohydroxypyruvate.

-

Transamination of 3-phosphohydroxypyruvate by phosphoserine aminotransferase (PSAT1) to yield phosphoserine.

-

Hydrolysis of phosphoserine by phosphoserine phosphatase (PSPH) to produce serine.

Once synthesized, serine can be converted to glycine (B1666218) by serine hydroxymethyltransferase (SHMT), a reaction that also generates a one-carbon unit that enters the folate cycle.[2] This one-carbon metabolism is crucial for the synthesis of purines and thymidylate, essential building blocks of DNA and RNA. Furthermore, serine is a precursor for the synthesis of other amino acids like cysteine and is involved in the production of lipids such as sphingolipids and phospholipids.

The intricate connections between serine metabolism, glycolysis, and one-carbon metabolism highlight its central role in supporting cell proliferation and survival. In many cancer cells, the serine biosynthesis pathway is upregulated to meet the high demand for biomass production and to maintain redox homeostasis.[1][3]

Quantitative Analysis of Serine Metabolic Flux

This compound tracing experiments, coupled with mass spectrometry, enable the quantification of the relative contributions of different pathways to the serine pool and the distribution of serine to various downstream metabolic fates. The table below summarizes quantitative data on serine and glycine metabolism in cancer cells, illustrating the insights that can be gained from such tracer studies.

| Metabolic Flux | Contribution / Distribution (%) | Cell Line | Reference |

| Serine Inputs | |||

| Serine Uptake | 71.2 | HeLa | [4] |

| De novo Synthesis (SSP) | 24.0 | HeLa | [4] |

| Other Sources (e.g., Protein Degradation) | 5.7 | HeLa | [4] |

| Glycine Inputs | |||

| Glycine Uptake | 45.6 | HeLa | [4] |

| Conversion from Serine | 45.1 | HeLa | [4] |

| Other Sources | 9.4 | HeLa | [4] |

| Serine Outputs | |||

| Phospholipid, Sphingolipid, and Protein Synthesis | 94.7 | HeLa | [4] |

| One-Carbon Unit and Glycine Production | 5.3 | HeLa | [4] |

| Glycine Outputs | |||

| Protein and Nucleotide Synthesis | 100 | HeLa | [4] |

Visualizing Serine Metabolism and Experimental Workflows

Understanding the complex interplay of metabolic pathways and the experimental procedures for their investigation is greatly facilitated by visualization. The following diagrams, created using the Graphviz DOT language, illustrate the serine biosynthesis pathway and a typical workflow for a this compound tracing experiment.

Caption: Serine Biosynthesis Pathway and its connections.

Caption: Experimental workflow for this compound tracing.

Detailed Experimental Protocols

The following sections provide detailed methodologies for conducting a stable isotope tracing experiment using this compound.

Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

L-Serine-free medium

-

This compound

-

Cell culture plates (e.g., 6-well plates)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in 6-well plates at a density that allows for logarithmic growth during the labeling period.

-

Culture cells overnight in complete growth medium.

-

Prepare the labeling medium by supplementing L-serine-free medium with this compound to the desired final concentration (typically the same as physiological L-serine concentration). Add dialyzed FBS to the appropriate concentration.

-

Aspirate the complete growth medium from the cells and wash once with PBS.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the time to reach isotopic steady state. For steady-state analysis, a single time point after reaching equilibrium is sufficient.[5]

Metabolite Extraction

Materials:

-

Ice-cold 80% methanol (B129727) (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of 16,000 x g and 4°C

-

Vacuum concentrator (e.g., SpeedVac)

Procedure:

-

At the end of the incubation period, aspirate the labeling medium.

-

Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extracts using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

LC-MS/MS Analysis

This is a general protocol for the analysis of polar metabolites using hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer.

Materials:

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Ammonium acetate (B1210297) or other suitable mobile phase modifiers

-

High-performance liquid chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).

-

Set up the LC gradient for HILIC separation (e.g., a gradient from high to low organic content).

-

Configure the mass spectrometer to acquire data in both positive and negative ionization modes in full scan mode.

-

Set the mass resolution to >60,000 to accurately resolve isotopologues.

-

Inject the samples and acquire the data.

Data Analysis and Interpretation

Software:

-

Software for peak picking and integration (provided by the MS instrument vendor or third-party software).

-

Software for natural abundance correction and calculation of isotopic enrichment (e.g., IsoCor, INCA).

-

Software for metabolic flux analysis (e.g., INCA, Metran).

Procedure:

-

Process the raw MS data to identify and quantify the different isotopologues of serine, glycine, and other downstream metabolites.

-

Correct the raw isotopologue distribution data for the natural abundance of stable isotopes.

-

Calculate the fractional contribution of this compound to the total pool of each metabolite.

-

Use the isotopic enrichment data in metabolic flux analysis (MFA) models to calculate the flux rates through the serine biosynthesis pathway and connected pathways.[6]

-

Interpret the flux data in the context of the biological question being investigated.

Conclusion

This compound is a powerful tool for dissecting the complexities of serine metabolism. By providing a quantitative measure of metabolic flux, it enables researchers to understand how cells utilize serine and how these pathways are altered in disease. The methodologies and data presented in this guide offer a solid foundation for professionals in research and drug development to design and execute insightful stable isotope tracing studies, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.

References

- 1. scispace.com [scispace.com]

- 2. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurisotop.com [eurisotop.com]

- 4. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

Technical Guide: Tracing Cellular Proliferation and Growth with L-Serine-¹³C₃

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Serine in Cellular Metabolism

Serine, a non-essential amino acid, occupies a critical nexus in cellular metabolism, extending far beyond its role as a protein building block. It is a major source of one-carbon units that fuel the synthesis of nucleotides, antioxidants like glutathione (B108866), and other amino acids such as glycine (B1666218).[1] Proliferating cells, particularly cancer cells, exhibit a heightened demand for these biosynthetic outputs, leading to the upregulation of serine metabolic pathways.[2][3][4] This metabolic reprogramming makes the serine synthesis and utilization pathways attractive targets for therapeutic intervention.[1][5]

Stable isotope tracers, such as L-Serine fully labeled with Carbon-13 (L-Serine-¹³C₃), are powerful tools for elucidating the intricate workings of these pathways.[6] By introducing L-Serine-¹³C₃ into cell culture or in vivo models, researchers can track the fate of its carbon atoms as they are incorporated into downstream metabolites. This technique, known as metabolic flux analysis, provides a dynamic view of pathway activity that is not achievable through gene or protein expression analysis alone.[7] This guide details the core principles, experimental protocols, and data interpretation for using L-Serine-¹³C₃ to study cellular proliferation and growth.

Core Concepts: Serine Metabolism and One-Carbon Network

Cancer cells can acquire serine either by importing it from the extracellular environment or by synthesizing it de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG).[1] The de novo serine synthesis pathway (SSP) is a three-step enzymatic process that is frequently amplified or overexpressed in various cancers.[5][8][9]

Once available, serine is a primary donor of one-carbon units to the folate cycle. This process, catalyzed by serine hydroxymethyltransferase (SHMT), converts serine to glycine and transfers a one-carbon unit to tetrahydrofolate (THF).[2][10] These one-carbon units are essential for numerous anabolic processes that support rapid cell division, including:

-

Nucleotide Synthesis: Providing carbon atoms for the biosynthesis of purines (adenine, guanine) and the pyrimidine (B1678525) thymidine.[11][12]

-

Redox Homeostasis: Serine metabolism supports the production of glutathione (GSH) and NADPH, which are critical for managing oxidative stress.[3][13]

-

Amino Acid Homeostasis: Serving as a precursor for glycine and cysteine.[10]

-

Epigenetics: Contributing to the S-adenosylmethionine (SAM) pool, the universal methyl donor for DNA and histone methylation.[10]

The diagram below illustrates the central role of serine in these interconnected metabolic pathways.

Experimental Design and Protocols

Tracing experiments with L-Serine-¹³C₃ involve introducing the labeled amino acid and subsequently measuring its incorporation into downstream metabolites using mass spectrometry or NMR.[6][13]

General Experimental Workflow

The process follows a series of defined steps from cell preparation to data analysis.

Detailed Protocol: Stable Isotope Tracing in Cultured Cells

This protocol provides a generalized methodology. Researchers should optimize parameters such as cell density, labeling time, and extraction methods for their specific cell line and experimental goals.

1. Materials:

-

L-Serine-¹³C₃ (e.g., Cambridge Isotope Laboratories, CLM-1574)[14]

-

Culture medium deficient in serine (e.g., Sigma Aldrich Cat. No. D5030)[15]

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids.

-

Other medium components (glucose, glutamine, other amino acids, salts).

-

Cell line of interest.

-

Quenching/Extraction Solvent: 80% Methanol (B129727) (-80°C).

-

Phosphate-buffered saline (PBS), ice-cold.

2. Procedure:

-

Cell Culture: Seed cells in multi-well plates (e.g., 6-well or 12-well) and grow to approximately 70-80% confluency.

-

Preparation of Labeling Medium:

-

Reconstitute the serine-free base medium with all necessary components.

-

Add L-Serine-¹³C₃ to the desired final concentration, typically matching the physiological concentration in standard media (e.g., 0.4 mM).

-

Warm the labeling medium to 37°C before use.

-

-

Isotopic Labeling:

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the prepared L-Serine-¹³C₃ labeling medium to the wells. This marks time zero.[15]

-

Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours) to observe labeling kinetics or until a metabolic steady-state is reached (>98% enrichment, typically after 6 population doublings).[16][17]

-

-

Metabolite Quenching and Extraction:

-

To halt all enzymatic activity, place the culture plate on dry ice.

-

Aspirate the labeling medium.

-

Quickly wash the cell monolayer with ice-cold PBS.

-

Immediately add a sufficient volume of -80°C 80% methanol (e.g., 1 mL for a 6-well plate).

-

Incubate the plate at -80°C for at least 15 minutes.

-

Scrape the cells into the methanol solution and transfer the cell lysate to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes.

-

Collect the supernatant, which contains the polar metabolites. This extract is now ready for analysis or can be stored at -80°C.

-

3. Analysis by Mass Spectrometry:

-

Instrumentation: High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are required to accurately resolve the mass differences between isotopologues.[18]

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used for the analysis of polar metabolites.

-

Data Acquisition: The instrument is set to scan for the expected masses of serine, glycine, and other downstream metabolites, including their ¹³C-labeled variants (isotopologues). For L-Serine-¹³C₃, the fully labeled molecule will have a mass shift of +3 (M+3) compared to the unlabeled (M+0) version.

-

Data Analysis: The primary output is the mass isotopologue distribution (MID), which shows the relative abundance of each labeled form of a metabolite (M+0, M+1, M+2, etc.).[19] This data is corrected for the natural abundance of ¹³C.

Data Presentation and Interpretation

The quantitative output of a L-Serine-¹³C₃ tracing experiment reveals the contribution of serine to various metabolic pathways. This data is typically summarized in tables showing the fractional enrichment of downstream metabolites.

Representative Quantitative Data

The table below provides a hypothetical example of MIDs for key metabolites in a cancer cell line cultured with L-Serine-¹³C₃ for 24 hours. The data illustrates how serine's carbons are incorporated into glycine and contribute to the purine pool.

| Metabolite | Isotopologue | Formula | Expected Mass Shift | Fractional Abundance (%) | Interpretation |

| Serine | M+0 | C₃H₇NO₃ | 0 | 5.2 | Residual unlabeled serine from cellular pools. |

| M+3 | ¹³C₃H₇NO₃ | +3 | 94.8 | High enrichment confirms efficient uptake/utilization of the tracer. | |

| Glycine | M+0 | C₂H₅NO₂ | 0 | 25.6 | Unlabeled glycine pool. |

| M+1 | ¹³C₁C₁H₅NO₂ | +1 | 8.1 | Contribution from other sources or reverse flux. | |

| M+2 | ¹³C₂H₅NO₂ | +2 | 66.3 | Dominant fraction, indicating direct synthesis from M+3 Serine via SHMT (loss of one ¹³C). | |

| ATP | M+0 | C₁₀H₁₆N₅O₁₃P₃ | 0 | 45.1 | Existing unlabeled ATP pool. |

| M+1 | ¹³C₁... | +1 | 18.5 | One ¹³C atom from the folate cycle incorporated into the purine ring. | |

| M+2 | ¹³C₂... | +2 | 24.4 | Two ¹³C atoms from the folate cycle incorporated into the purine ring. | |

| M+3 | ¹³C₃... | +3 | 9.7 | Contribution from other labeled precursors (e.g., glycine). | |

| M+4 | ¹³C₄... | +4 | 2.3 | Multiple labeled inputs. | |

| M+5 | ¹³C₅... | +5 | 0.0 | No contribution from the labeled ribose sugar in this experiment. |

Note: Data is representative and intended for illustrative purposes. Actual values will vary based on cell type, experimental conditions, and labeling duration.

Interpreting the Data

-

High M+2 Glycine: A high fraction of M+2 glycine directly demonstrates significant flux through the SHMT enzyme, which converts M+3 serine into M+2 glycine.[10]

-

Labeled Purines (ATP): The appearance of M+1 and M+2 isotopologues of ATP indicates that one-carbon units derived from serine are actively used for de novo purine synthesis.[11][20] Two of the carbons in the purine ring are derived from the folate pool.

-

Fractional Contribution: By analyzing the labeling patterns, researchers can quantify the fractional contribution of serine to the synthesis of other metabolites, providing a measure of pathway reliance.[19] For instance, in some cancer cells, serine-derived one-carbon units are critical for nucleotide biosynthesis.[13]

Applications in Research and Drug Development

L-Serine-¹³C₃ tracing is a versatile technique with broad applications.

-

Cancer Metabolism: It is used to identify and quantify the metabolic reprogramming that supports tumor growth, such as the increased reliance on the SSP in certain breast cancers and melanomas.[9]

-

Drug Discovery: By measuring changes in metabolic flux, researchers can assess the efficacy of drugs that target enzymes in the serine metabolic network, such as PHGDH inhibitors.[5]

-

Understanding Drug Resistance: The technique can reveal how cancer cells adapt their metabolism to resist therapies. For example, some sunitinib-resistant renal cell carcinoma cells increase de novo serine synthesis to support proliferation.[5]

-

Neurobiology: Altered serine metabolism is implicated in neurodegenerative disorders, and isotope tracing can help elucidate these pathological mechanisms.[21]

The diagram below shows the logical relationship between serine metabolism and key cellular functions that support proliferation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. rupress.org [rupress.org]

- 3. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. De Novo Serine Synthesis Is a Metabolic Vulnerability That Can Be Exploited to Overcome Sunitinib Resistance in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of 13C3 15N1-Serine or 13C5 15N1-Methionine for Studying Methylation Dynamics in Cancer Cell Metabolism and Epigenetics | Springer Nature Experiments [experiments.springernature.com]

- 7. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The enzymes of serine synthesis pathway in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Characterization of the usage of the serine metabolic network in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-Serine (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1574-H-0.25 [isotope.com]

- 15. Serine restriction alters sphingolipid diversity to constrain tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. L-SERINE (13C3,D3,15N) () for sale [vulcanchem.com]

Investigating the Role of Serine in Neurological Disorders with Isotopic Tracers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the amino acid serine in the central nervous system (CNS) and its implications in a range of neurological disorders. We delve into the alterations in serine metabolism observed in conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. A significant focus is placed on the application of stable isotopic tracers as a powerful methodology to dynamically investigate serine metabolic pathways in both healthy and diseased states. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and experimental workflows to support researchers and drug development professionals in this field.

The Dichotomous Role of Serine in the Central Nervous System

Serine, a non-essential amino acid, exists in two stereoisomers, L-serine and D-serine, both of which play vital, yet distinct, roles in the CNS.

L-Serine: Primarily synthesized from the glycolytic intermediate 3-phosphoglycerate, L-serine is a crucial precursor for the synthesis of proteins, nucleotides, and other amino acids like glycine (B1666218) and cysteine.[1] In the brain, astrocytes are the primary producers of L-serine.[2] This astrocytic L-serine can then be "shuttled" to neurons to support their metabolic needs.[3]

D-Serine: Synthesized from L-serine by the enzyme serine racemase, D-serine is a key neuromodulator.[4] It acts as a potent co-agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.[5][6] The precise regulation of D-serine levels is paramount, as both its deficiency and excess have been linked to synaptic dysfunction and excitotoxicity, respectively.[7]

Dysregulation of serine metabolism has been implicated in the pathophysiology of several neurological disorders. Altered levels of both L- and D-serine have been reported in the cerebrospinal fluid (CSF) and brain tissue of patients with Alzheimer's disease, Parkinson's disease, and schizophrenia, highlighting the potential of serine pathway components as biomarkers and therapeutic targets.

Quantitative Analysis of Serine Levels in Neurological Disorders

The following tables summarize quantitative data on L-serine and D-serine concentrations in the cerebrospinal fluid (CSF) and postmortem brain tissue of patients with Alzheimer's disease and schizophrenia compared to healthy controls. These data highlight the significant alterations in serine metabolism associated with these conditions.

Table 1: D-Serine and L-Serine Levels in Alzheimer's Disease

| Analyte | Brain Region/Fluid | Patient Group | Concentration (Mean ± SD/SEM) | Control Group | Concentration (Mean ± SD/SEM) | Fold Change/Significance | Reference |

| D-Serine | Hippocampus | Alzheimer's Disease (n=14) | ~600 pmol/mg protein | Non-demented (n=8) | ~300 pmol/mg protein | ~2-fold increase (p<0.05) | [4] |

| D-Serine | Parietal Cortex | Alzheimer's Disease (n=14) | ~450 pmol/mg protein | Non-demented (n=8) | ~250 pmol/mg protein | ~1.8-fold increase (p<0.05) | [4] |

| D-Serine | CSF | Probable Alzheimer's Disease (n=21) | 5.0 ± 0.8 µM | Healthy Controls (n=10) | 1.0 ± 0.2 µM | 5-fold increase (p<0.001) | [4][8] |

| L-Serine | CSF | Alzheimer's Disease | Not significantly different from controls | Healthy Controls | - | - | [4] |

| D-Serine/Total Serine Ratio | Serum | Alzheimer's Disease (CDR 1 & 2) | Significantly increased with disease progression | Healthy Controls (CDR 0) | - | p<0.05 | [8] |

Table 2: D-Serine and L-Serine Levels in Schizophrenia

| Analyte | Fluid | Patient Group | Concentration/Ratio (Mean ± SD/SEM) | Control Group | Concentration/Ratio (Mean ± SD/SEM) | Significance | Reference |

| D-Serine | CSF | Drug-naive Schizophrenia (n=25) | 2.58 ± 0.83 µM | Healthy Controls (n=17) | 2.94 ± 0.74 µM | Not Significant | [1][9] |

| L-Serine | CSF | Drug-naive Schizophrenia (n=25) | 40.1 ± 8.2 µM | Healthy Controls (n=17) | 39.5 ± 6.9 µM | Not Significant | [1][9] |

| D-Serine/Total Serine Ratio (%) | CSF | Drug-naive Schizophrenia (n=25) | 6.1 ± 1.5 % | Healthy Controls (n=17) | 7.0 ± 1.2 % | p = 0.044 (lower in patients) | [1][9] |

| D-Serine | CSF | Schizophrenia (n=12) | 2.4 ± 0.6 µM | Healthy Controls (n=12) | 3.2 ± 0.8 µM | 25% decrease (p<0.05) | [10] |

| D/L-Serine Ratio | CSF | Schizophrenia (n=12) | Decreased by 25% | Healthy Controls (n=12) | - | p<0.05 | [10] |

Experimental Protocols for Isotopic Tracer Studies